N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide
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Overview
Description
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide is a complex organic compound that features a cyano group, a cyclohexylmethyl group, and a phenyl group attached to a triazole ring
Preparation Methods
The synthesis of N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the cyano and cyclohexylmethyl groupsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxylate: This compound has a similar structure but features a carboxylate group instead of a carboxamide group.
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-thiol: This compound contains a thiol group, which imparts different chemical properties.
N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-amine: This compound has an amine group, which affects its reactivity and biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-11-15(13-7-3-1-4-8-13)20-17(23)16-19-12-22(21-16)14-9-5-2-6-10-14/h2,5-6,9-10,12-13,15H,1,3-4,7-8H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRQBMXILAHFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=NN(C=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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